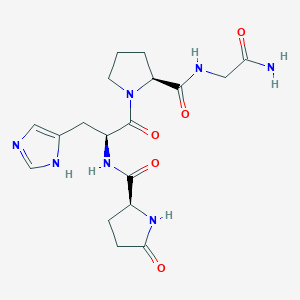
pGlu-His-Pro-Gly-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound pGlu-His-Pro-Gly-NH2 is a peptide sequence that plays a significant role in various biological processes. It is a derivative of thyrotropin-releasing hormone, which is involved in the regulation of the thyroid gland and has implications in neuroendocrine functions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pGlu-His-Pro-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection Steps: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage from Resin: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of This compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
pGlu-His-Pro-Gly-NH2: can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and function.
Reduction: Reduction reactions can be used to alter specific amino acid residues.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Dithiothreitol, beta-mercaptoethanol.
Substitution Reagents: Various amino acid derivatives.
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide bonds, while substitution can result in analogs with altered biological activity .
Aplicaciones Científicas De Investigación
pGlu-His-Pro-Gly-NH2: has a wide range of scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in neuroendocrine regulation and thyroid function.
Medicine: Explored for potential therapeutic applications in thyroid disorders and neurodegenerative diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mecanismo De Acción
The mechanism of action of pGlu-His-Pro-Gly-NH2 involves its interaction with specific receptors in the body. It binds to thyrotropin-releasing hormone receptors, triggering a cascade of molecular events that regulate thyroid hormone release. This interaction involves G protein-coupled receptor pathways and subsequent activation of intracellular signaling molecules .
Comparación Con Compuestos Similares
pGlu-His-Pro-Gly-NH2: can be compared to other similar peptides, such as:
pGlu-His-Pro-NH2: A shorter peptide with similar biological activity but different stability and receptor affinity.
pGlu-Glu-Pro-NH2: An analog with altered amino acid composition, leading to different receptor interactions and biological effects
Conclusion
This compound: is a versatile peptide with significant implications in various fields of scientific research. Its synthesis, chemical reactions, and biological applications make it a valuable compound for further study and potential therapeutic development.
Propiedades
Número CAS |
41880-59-5 |
|---|---|
Fórmula molecular |
C18H25N7O5 |
Peso molecular |
419.4 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H25N7O5/c19-14(26)8-21-17(29)13-2-1-5-25(13)18(30)12(6-10-7-20-9-22-10)24-16(28)11-3-4-15(27)23-11/h7,9,11-13H,1-6,8H2,(H2,19,26)(H,20,22)(H,21,29)(H,23,27)(H,24,28)/t11-,12-,13-/m0/s1 |
Clave InChI |
MJJPQZWEVSBJPV-AVGNSLFASA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)NCC(=O)N |
SMILES canónico |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)NCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


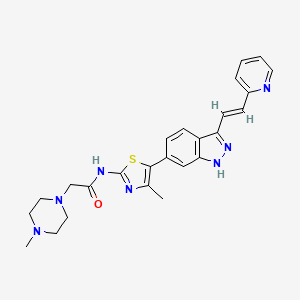

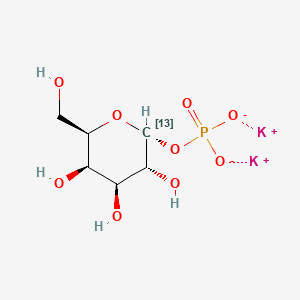
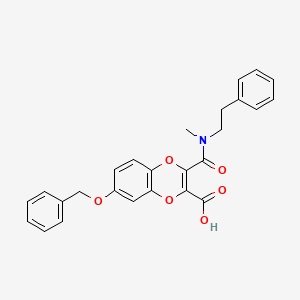
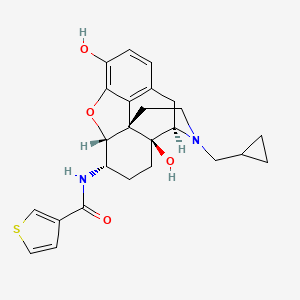
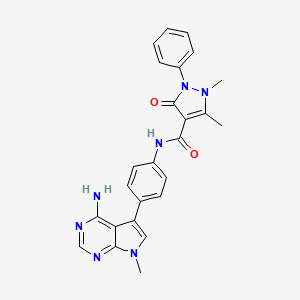
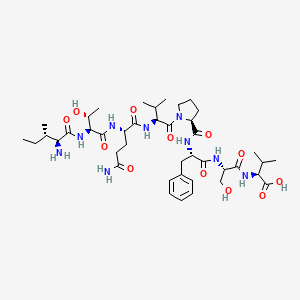

![dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12399710.png)
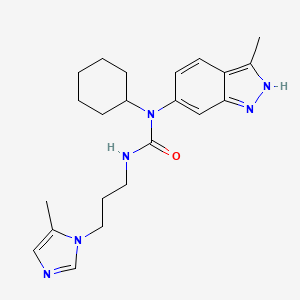
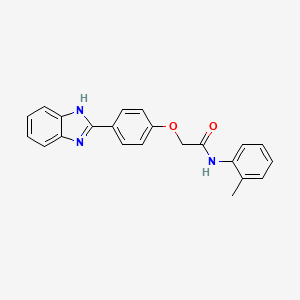
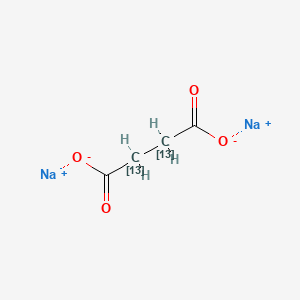
![[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-8-[(E)-3-phenylprop-2-enoyl]oxy-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12399738.png)

